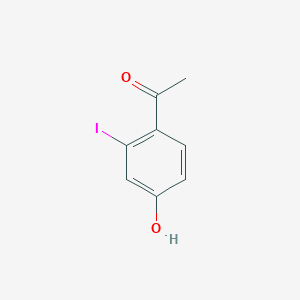

1-(4-Hydroxy-2-iodophenyl)ethan-1-one

Description

Historical Context and Emerging Research Trajectories

The synthesis of hydroxyaryl ketones, the class of compounds to which 1-(4-Hydroxy-2-iodophenyl)ethan-1-one belongs, has been a subject of interest for over a century. A foundational method for their preparation is the Fries rearrangement, a reaction named after the German chemist Karl Theophil Fries, which involves the rearrangement of a phenolic ester to a hydroxy aryl ketone using a Lewis acid catalyst. wikipedia.orgresearchgate.net This reaction can be directed to favor the formation of ortho or para isomers by modifying reaction conditions such as temperature and solvent. wikipedia.orgepa.gov

The synthesis of this compound can be achieved through the Fries rearrangement of 3-iodophenyl acetate (B1210297). The reaction typically proceeds via an acylium carbocation intermediate generated by the coordination of a Lewis acid to the ester's carbonyl oxygen. wikipedia.org This electrophile then attacks the aromatic ring. Lower reaction temperatures generally favor the para-substituted product. epa.gov An alternative synthetic route involves the direct iodination of 4-hydroxyacetophenone. google.com Various iodinating reagents and conditions have been explored to achieve regioselective iodination of phenolic compounds. rsc.orgmdpi.com

Emerging research trajectories for this compound are focused on its application as a starting material for the synthesis of biologically active heterocyclic compounds and advanced functional materials.

Structural Attributes and Their Implications for Chemical Reactivity

The chemical behavior of this compound is dictated by the interplay of its three key functional groups: the acetyl group, the hydroxyl group, and the iodine atom, all attached to a phenyl ring.

The hydroxyl group is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. The acetyl group, being a deactivating, meta-directing group, influences the electron density of the aromatic ring. The bulky iodine atom, located ortho to the acetyl group and meta to the hydroxyl group, introduces significant steric hindrance and also possesses unique electronic properties. This substitution pattern leads to a specific reactivity profile.

The hydroxyl group can be readily alkylated or acylated. The acetyl group's carbonyl function is a site for nucleophilic attack and can participate in condensation reactions. The carbon-iodine bond is a key site for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds. organicchemistrydata.org This reactivity makes the compound a valuable building block for creating more complex molecules with diverse functionalities.

Interactive Data Table of Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₈H₇IO₂ | nist.gov |

| Molecular Weight | 262.04 g/mol | nist.gov |

| Appearance | Pale yellow crystalline powder | nist.gov |

| Melting Point | 153-154 °C (for isomer 1-(4-hydroxy-3-iodophenyl)ethanone) | organic-chemistry.org |

| CAS Number | 89942-32-5, 39730-66-0 | sigmaaldrich.comsigmaaldrich.com |

Note: The melting point provided is for a closely related isomer and serves as an approximate value.

Overview of Academic Significance and Research Domains

The academic significance of this compound stems from its role as a versatile precursor in several key research areas.

Medicinal Chemistry: This compound is a crucial starting material for the synthesis of various classes of bioactive molecules. ajchem-a.com It is particularly important in the preparation of chalcones, which are precursors to flavonoids. rsc.org Chalcones are synthesized via a Claisen-Schmidt condensation between a substituted acetophenone (B1666503), such as this compound, and an aromatic aldehyde. These chalcones and the subsequent flavonoids have shown a wide range of pharmacological activities. Furthermore, this iodinated acetophenone is used in the synthesis of substituted quinolones, another class of compounds with significant biological properties. researchgate.net The presence of the iodine atom allows for further functionalization, enabling the creation of diverse libraries of compounds for drug discovery programs. Research has shown its utility in developing potential anti-inflammatory and analgesic agents. ajchem-a.com

Materials Science: In the field of materials science, this compound serves as a building block for functional materials and dyes. ajchem-a.com The presence of the reactive iodine and hydroxyl groups allows for its incorporation into polymer backbones. For instance, iodinated phenols can be used in the synthesis of polyesters and polyurethanes, imparting properties such as enhanced thermal stability and radiopacity for biomedical imaging applications. nih.gov The ability to undergo coupling reactions also makes it a candidate for the synthesis of conjugated materials with interesting optical and electronic properties.

Structure

3D Structure

Properties

CAS No. |

89942-32-5 |

|---|---|

Molecular Formula |

C8H7IO2 |

Molecular Weight |

262.04 g/mol |

IUPAC Name |

1-(4-hydroxy-2-iodophenyl)ethanone |

InChI |

InChI=1S/C8H7IO2/c1-5(10)7-3-2-6(11)4-8(7)9/h2-4,11H,1H3 |

InChI Key |

CUJXMENEPQIOCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=C(C=C(C=C1)O)I |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 4 Hydroxy 2 Iodophenyl Ethan 1 One and Its Structural Analogs

Regioselective Halogenation Strategies

The introduction of an iodine atom at a specific position on the aromatic ring of 4-hydroxyacetophenone is a critical step in the synthesis of the target compound. The hydroxyl and acetyl groups direct the substitution pattern, but achieving high regioselectivity requires carefully chosen reagents and reaction conditions.

Direct Iodination of Substituted Acetophenones

Direct iodination of 4-hydroxyacetophenone is a common approach. However, controlling the position of iodination is crucial to obtaining the desired 2-iodo isomer over other potential products like the 3-iodo or di-iodo derivatives.

The combination of molecular iodine with an oxidizing agent in an acidic environment provides an effective method for the electrophilic iodination of activated aromatic rings. scielo.brwikipedia.org In this system, the oxidizing agent, such as hydrogen peroxide (H₂O₂) or sodium hypochlorite (B82951) (NaOCl), facilitates the in-situ generation of a more potent electrophilic iodine species, often proposed to be the iodonium (B1229267) ion (I⁺) or a related reactive species. wikipedia.org

The reaction proceeds via electrophilic aromatic substitution, where the electron-rich phenolic ring attacks the electrophilic iodine. The hydroxyl group at the para position strongly activates the ring towards electrophilic attack, primarily directing substitution to the ortho positions. For 4-hydroxyacetophenone, this results in the formation of 1-(4-hydroxy-2-iodophenyl)ethan-1-one. The acidic medium helps to protonate the oxidizing agent, enhancing its reactivity, and can also influence the nature of the active iodinating species.

A study on the iodination of various phenols demonstrated the effectiveness of using iodine and hydrogen peroxide in water, highlighting it as a simple and selective method. scielo.brresearchgate.net This approach is particularly advantageous as it employs environmentally benign reagents and solvents. scielo.br

Heterogeneous reaction systems offer advantages in terms of ease of product separation and catalyst recycling. A notable example is the use of molecular iodine in conjunction with trichloroisocyanuric acid (TCCA) supported on wet silica (B1680970) gel. This system provides a mild and efficient method for the regioselective iodination of aromatic compounds.

In this method, TCCA acts as an oxidizing agent, reacting with iodine to form an electrophilic iodinating species on the surface of the silica gel. The silica gel not only provides a solid support but also influences the reaction's selectivity, likely by creating a specific microenvironment for the reaction to occur. The presence of water is crucial for the reaction to proceed effectively. This method has been successfully applied to a variety of aromatic substrates, demonstrating its versatility.

Mechanistic Aspects of Electrophilic Iodination on Phenolic Substrates

The mechanism of electrophilic iodination of phenols is a well-studied area of organic chemistry. osu.edu The reaction is understood to proceed through an electrophilic aromatic substitution pathway. The key steps involved are:

Generation of the Electrophile: In most iodination reactions, molecular iodine (I₂) itself is not sufficiently electrophilic to react with aromatic rings, especially those that are not highly activated. Therefore, an oxidizing agent or a Lewis acid is typically used to generate a more potent electrophilic species. This could be the iodonium ion (I⁺), a hypoiodous acid derivative, or a complex between iodine and the catalyst. wikipedia.orgosu.edu

Formation of the Sigma Complex (Arenium Ion): The electron-rich aromatic ring of the phenol (B47542) attacks the electrophilic iodine species. This results in the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The formation of this intermediate is often the rate-determining step of the reaction. quizlet.com

Deprotonation and Re-aromatization: A base present in the reaction mixture removes a proton from the carbon atom bearing the iodine, leading to the restoration of the aromatic system and the formation of the iodinated phenol.

The regioselectivity of the reaction is governed by the directing effects of the substituents already present on the aromatic ring. In the case of 4-hydroxyacetophenone, the powerful activating and ortho-, para-directing hydroxyl group dominates over the deactivating and meta-directing acetyl group. Since the para position is blocked, the incoming electrophile is directed to the positions ortho to the hydroxyl group.

Convergent Synthetic Routes via Precursor Functionalization

An alternative to direct iodination is a convergent approach, where a pre-functionalized precursor is used to construct the final molecule. This strategy can offer better control over regioselectivity and is particularly useful when direct iodination proves to be low-yielding or non-selective.

Derivatization from Resorcinol (B1680541) and its Poly-substituted Intermediates

Resorcinol (1,3-dihydroxybenzene) and its derivatives serve as versatile starting materials for the synthesis of this compound. orgsyn.orgjmchemsci.com This approach involves a series of reactions to introduce the required functional groups at the correct positions.

A potential synthetic sequence could involve the following steps:

Acylation of Resorcinol: The first step is often a Friedel-Crafts acylation of resorcinol to introduce the acetyl group. This reaction typically yields 2,4-dihydroxyacetophenone. jmchemsci.com

Selective Iodination: The resulting 2,4-dihydroxyacetophenone can then be selectively iodinated. The two hydroxyl groups strongly activate the ring, and careful control of the reaction conditions is necessary to achieve mono-iodination at the desired position.

Selective Protection/Deprotection: To achieve the desired this compound, it may be necessary to selectively protect one of the hydroxyl groups before iodination and then deprotect it afterward. Alternatively, selective modification of one hydroxyl group could be performed.

An example of a related synthesis starting from resorcinol involves the selective iodination to form 2-iodoresorcinol. orgsyn.org This intermediate can then be further functionalized to introduce the acetyl group at the appropriate position, ultimately leading to the target compound. The synthesis of 2,4-dihydroxyacetophenone from resorcinol is a known transformation. jmchemsci.com

The following table summarizes some of the key intermediates and reagents involved in these synthetic pathways:

| Compound/Reagent | Role in Synthesis |

| 4-Hydroxyacetophenone | Starting material for direct iodination |

| Iodine (I₂) | Source of iodine |

| Hydrogen Peroxide (H₂O₂) | Oxidizing agent |

| Sodium Hypochlorite (NaOCl) | Oxidizing agent |

| Trichloroisocyanuric Acid (TCCA) | Oxidizing agent in heterogeneous systems |

| Resorcinol | Starting material for convergent synthesis |

| 2,4-Dihydroxyacetophenone | Intermediate in resorcinol-based synthesis |

| 2-Iodoresorcinol | Key intermediate in a convergent approach |

Selective De-functionalization of Bis-sulfonated Arenes

The use of sulfonic acid groups as removable directing groups represents a powerful strategy in organic synthesis for achieving specific substitution patterns on aromatic rings. wikipedia.org This approach is particularly valuable for preparing highly substituted aromatic compounds where direct functionalization is challenging due to conflicting directing effects of existing substituents. wikipedia.org The general principle involves introducing one or more sulfonyl groups to block certain positions, direct incoming electrophiles to desired locations, and then remove the sulfonyl group(s) via desulfonation. wikipedia.orgyoutube.com

The desulfonation reaction is effectively the hydrolysis of an aryl sulfonic acid, typically achieved by heating the compound in dilute aqueous acid, which reverses the initial sulfonation. wikipedia.orgyoutube.com This method is exploited in the regiosepecific synthesis of various di- and tri-substituted aromatic compounds. wikipedia.org For instance, phenol can be readily sulfonated to form phenol-2,4-disulfonic acid. wikipedia.org This intermediate, with its key positions blocked, could theoretically undergo further transformations.

A plausible, though not explicitly documented, pathway towards this compound using this strategy could involve the following conceptual steps:

Di-sulfonation: Phenol is treated with excess sulfuric acid to yield phenol-2,4-disulfonic acid, blocking the reactive ortho and para positions.

Acylation: The less reactive position meta to the hydroxyl group (position 3) could potentially be acetylated. However, the strong deactivating effect of the two sulfonic acid groups makes this a challenging transformation. A more viable route might involve acetylation first (Fries rearrangement of phenyl acetate) to form 4-hydroxyacetophenone, followed by sulfonation at the 2-position.

Iodination: Introduction of the iodine atom at the desired position.

Selective Desulfonation: The critical step would be the selective removal of one sulfonic acid group. A process of selective desulfonation has been demonstrated where a mixture of ethylbenzenesulfonic acid isomers is treated with steam to preferentially remove the para-isomer, enriching the meta-isomer. google.com A similar principle could be envisioned where carefully controlled hydrolysis conditions (temperature, acid concentration) might allow for the selective removal of one sulfonyl group over another based on steric or electronic differences, although this remains a significant synthetic challenge.

Alternatively, the related process of reductive desulfonylation involves the cleavage of a carbon-sulfur bond in a sulfone (R-SO₂-R') using reducing agents like aluminum amalgam or transition metal catalysts. wikipedia.org This technique is primarily used after a sulfone has served its purpose as an activating group for carbanion formation. wikipedia.org While powerful, its direct application to the de-functionalization of aryl sulfonic acids is less common than acid-catalyzed hydrolysis. The successful application of selective de-functionalization hinges on the differential reactivity of the C-S bonds, which can be modulated by the reaction conditions. google.comnumberanalytics.com

Incorporation of Aryl Iodide Moieties via Palladium-Catalyzed C-H Activation

Palladium-catalyzed cross-coupling and C-H functionalization reactions have revolutionized the synthesis of complex aromatic compounds. The direct iodination of an arene C-H bond is a highly atom-economical method for producing aryl iodides, which are valuable precursors for further coupling reactions. nih.gov

The synthesis of this compound can be efficiently achieved by the ortho-C-H iodination of a suitable precursor, such as 4-hydroxyacetophenone. This transformation leverages a directing group to guide the palladium catalyst to the C-H bond ortho to it. While the hydroxyl group itself can be a directing group, more robust and predictable results are often obtained using a removable directing group. nih.gov A common strategy involves the use of a weakly coordinating amide auxiliary. nih.gov

Research has demonstrated the efficacy of Pd(II)-catalyzed C-H iodination using molecular iodine (I₂) as the sole oxidant, which is a significant advancement over methods requiring harsher oxidants. nih.gov The success of this methodology often relies on additives, such as cesium acetate (B1210297) (CsOAc), which acts as an iodide scavenger to help close the catalytic cycle. nih.gov The reaction can be applied to a wide range of substrates, including those containing heterocycles that are often incompatible with directed C-H activation. nih.gov

Key parameters for the palladium-catalyzed ortho-iodination of arenes are summarized in the table below, based on model reactions from the literature.

| Catalyst | Directing Group | Iodine Source | Oxidant / Additive | Solvent | Temp. (°C) | Yield (%) | Ref |

| Pd(OAc)₂ | Amide | I₂ | CsOAc, NaHCO₃ | t-AmylOH/DMF | 65 | 75-98 | nih.gov |

| Pd(OAc)₂ | Oxazoline | I₂ | PhI(OAc)₂ | CH₂Cl₂ | RT | 80-95 | psu.edu |

| Pd(OAc)₂ | Amide | I₂ | K₂S₂O₈ | DMSO | 100 | 41 | nih.gov |

| Pd(OAc)₂ | Pyrimidyl | IOAc (from I₂/PhI(OAc)₂) | PhI(OAc)₂ | Dichloroethane | 100 | Variable | nih.gov |

To synthesize this compound, one could first protect the phenol in 4-hydroxyacetophenone or convert it to a suitable directing group (e.g., an ether or a removable amide-containing group). Following this, a Pd(II) catalyst like palladium(II) acetate would be used with molecular iodine, often in a solvent mixture like t-AmylOH/DMF at elevated temperatures, to achieve selective ortho-iodination before deprotection. nih.gov

Sustainable and Scalable Synthesis Development

Modern chemical synthesis places a strong emphasis on sustainability and scalability, aiming to develop processes that are not only efficient but also environmentally benign and economically viable for large-scale production.

Design of Efficient One-Pot Reaction Sequences

The synthesis of this compound is amenable to a one-pot approach. A potential strategy would be to combine the formation of the hydroxyacetophenone core with the subsequent iodination step. For example, a one-pot synthesis of aromatic hydroxyketones has been reported via the Fries rearrangement of phenol esters, using microwave irradiation under solvent-free conditions. semanticscholar.org This method avoids toxic acylating agents and offers rapid reaction times (1-5 minutes). semanticscholar.org

A hypothetical one-pot synthesis could be designed as follows:

Esterification/Rearrangement: Phenol is acylated with acetyl chloride or acetic anhydride (B1165640) to form phenyl acetate. Without isolation, a Lewis acid or solid acid catalyst is added to induce the Fries rearrangement, primarily yielding 4-hydroxyacetophenone.

In-situ Iodination: Following the rearrangement, an iodinating reagent system (e.g., I₂ and an oxidant) is introduced directly into the reaction mixture to achieve ortho-iodination, yielding the final product.

A patent for the one-pot synthesis of m-hydroxyacetophenone from m-nitroacetophenone illustrates the industrial feasibility of such multi-step, single-vessel processes, which involve reduction, diazotization, and hydrolysis sequentially. google.com Applying this mindset to the target molecule could significantly streamline its production.

Exploration of Green Chemistry Principles in Synthesis

Green chemistry principles are integral to the development of sustainable synthetic methods. For the synthesis of this compound, several green strategies can be employed, particularly for the iodination step.

Use of Greener Solvents: Traditional iodination reactions often use hazardous organic solvents. A significant green improvement is the use of water as the reaction medium. tandfonline.comresearchgate.net Water is non-toxic, non-flammable, and inexpensive. Several methods have been developed for the efficient iodination of phenols in water. tandfonline.comresearchgate.net

Safer Reagents and Catalysts: Many conventional iodination methods use toxic or hazardous reagents. Green alternatives focus on using less harmful materials.

Iodine Source: Using potassium iodide (KI) as the iodine source in combination with a suitable oxidant is a greener alternative to using molecular iodine directly, improving atom economy. tandfonline.comrsc.org

Oxidants: Instead of heavy metal oxidants or stoichiometric oxidizing agents, greener oxidants like hydrogen peroxide (H₂O₂) or even molecular oxygen from the air are preferred. rsc.org

Catalysis: The use of catalysts, especially recyclable ones, is a core principle of green chemistry. A highly efficient method for the aerobic oxyiodination of phenols uses a copper(II) nitrate (B79036) catalyst with molecular oxygen as the terminal oxidant in water, offering high atom economy. researchgate.net

Biocatalysis: Enzymes offer a highly selective and environmentally benign catalytic approach. A laccase-catalyzed iodination of p-substituted phenols has been developed that uses KI as the iodine source and aerial oxygen as the sole oxidant under mild reaction conditions. rsc.org This enzymatic method avoids harsh reagents and conditions, delivering iodophenols in high yields.

The table below summarizes various green iodination methods applicable to phenolic substrates.

| Catalyst / Reagent System | Iodine Source | Oxidant | Solvent | Key Green Feature | Ref |

| Potassium Ferrate (K₂FeO₄) | KI | K₂FeO₄ | Water | Water as solvent, non-toxic reagent | tandfonline.com |

| I₂/HIO₃ | I₂ | HIO₃ | PEG-400 | Recyclable, non-toxic solvent medium | benthamdirect.com |

| Copper(II) nitrate | I₂ | O₂ (air) | Water | Water as solvent, air as oxidant | researchgate.net |

| Laccase | KI | O₂ (air) | Acetate Buffer | Biocatalyst, mild conditions, air as oxidant | rsc.org |

| I₂/NaNO₂ | I₂ | NaNO₂ | Acetonitrile (B52724) | Mild conditions, regioselective | thieme-connect.com |

By integrating these principles, the synthesis of this compound can be made significantly more sustainable, reducing its environmental impact and improving process safety.

Chemical Transformations and Reaction Mechanisms of 1 4 Hydroxy 2 Iodophenyl Ethan 1 One

Strategic Role as a Versatile Synthetic Building Block

The strategic placement of functional groups in 1-(4-hydroxy-2-iodophenyl)ethan-1-one makes it an exceptionally useful intermediate in multi-step organic synthesis.

Precursor in the Synthesis of Complex Natural Product Scaffolds

While direct total syntheses of complex natural products starting from this compound are not extensively documented in readily available literature, its structural motifs are integral to various classes of natural products. For instance, the core structure is related to isoflavonoids, which include medicinally important compounds like pterocarpans and coumestans. The synthesis of pterocarpans, for example, can be achieved through radical cyclization of 4-(o-bromophenoxy)-2H-1-benzopyrans, which can be conceptually derived from precursors related to our title compound. researchgate.net Similarly, coumestan (B1194414) derivatives have been synthesized via the oxidative ring closure of 4-hydroxy-3-phenyl-2H-chromen-2-one derivatives, a scaffold accessible from 2'-hydroxyacetophenone (B8834) precursors. researchgate.netnih.govresearchgate.net The presence of the iodo and hydroxyl groups on the phenyl ring of this compound provides the necessary handles for constructing these complex polycyclic systems. The intramolecular Heck reaction, a powerful tool for creating congested stereocenters, has been employed in the synthesis of natural products like (±)-gelsemine, showcasing the utility of related iodo-anilides in forming complex polycyclic frameworks. nih.gov

Intermediate for Functionalized Aromatic Systems and Heterocycles

This compound is a key precursor for a wide range of functionalized aromatic compounds and heterocyclic systems, most notably benzofurans, chromones, and flavones.

Benzofurans: A prevalent strategy for synthesizing 2-substituted benzofurans involves the palladium-catalyzed coupling of o-iodophenols with terminal alkynes, followed by cyclization. researchgate.netnih.gov This tandem Sonogashira coupling-cyclization is a highly efficient one-pot method. rsc.org The reaction proceeds under copper- and ligand-free conditions, often with a recyclable palladium catalyst, making it an environmentally benign process. researchgate.netnih.gov

Chromones and Flavones: The synthesis of chromones and flavones frequently utilizes 2'-hydroxyacetophenone derivatives. One powerful method is the palladium-catalyzed carbonylative cyclization of o-iodophenols with terminal acetylenes under carbon monoxide atmosphere. nih.govorganic-chemistry.org This reaction can be performed under ligand-free conditions, often enhanced by the use of ionic liquids. nih.govorganic-chemistry.org The resulting chromones can be further elaborated. For instance, 3-iodochromones can undergo a palladium-catalyzed [2 + 2 + 1] domino annulation to produce complex polycyclic compounds. rsc.org The oxidative cyclization of 2'-hydroxychalcones, which are synthesized from 2'-hydroxyacetophenones, is a common route to both aurones and flavones. nih.govdntb.gov.ua The choice of oxidizing agent can direct the synthesis towards either the aurone (B1235358) or flavone (B191248) scaffold. dntb.gov.ua

Transition Metal-Catalyzed Coupling Reactions

The aryl iodide moiety of this compound is a prime substrate for a multitude of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions Involving the Aryl Iodide (e.g., Heck, Stille, Negishi)

The carbon-iodine bond is highly reactive towards oxidative addition to low-valent transition metal catalysts, making it an ideal handle for cross-coupling reactions.

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene. rsc.orgprinceton.edu While specific examples with this compound are not abundant in the literature, the intramolecular Heck reaction of related o-iodophenyl derivatives is a well-established method for constructing cyclic and polycyclic systems. northwestern.edursc.org This reaction can proceed through neutral, cationic, or anionic pathways depending on the reaction conditions. northwestern.edu The intramolecular Heck reaction is particularly advantageous as it can accommodate a wider range of substituted alkenes and offers greater control over regioselectivity and stereoselectivity compared to its intermolecular counterpart. rsc.orgprinceton.edu

Stille Reaction: The Stille coupling reaction pairs an organohalide with an organostannane reagent, catalyzed by palladium. researchgate.netnih.gov This reaction is known for its tolerance of a wide variety of functional groups. researchgate.net The general applicability of the Stille reaction to aryl iodides suggests that this compound would be a suitable substrate for coupling with various organostannanes to introduce new carbon-based substituents. researchgate.netnih.gov

Negishi Reaction: The Negishi coupling utilizes an organozinc reagent to couple with an organohalide, typically catalyzed by palladium or nickel. orgsyn.orgorganic-chemistry.org This reaction is notable for its ability to form bonds between different hybridizations of carbon atoms. orgsyn.org Organozinc reagents are generally more reactive than their organotin and organoboron counterparts. The Negishi coupling has found broad application in the synthesis of complex molecules and materials. dntb.gov.uaorgsyn.org

| Cross-Coupling Reaction | Catalyst | Coupling Partner | Typical Product Type |

| Heck Reaction | Palladium | Alkene | Substituted Alkene/Cyclic Alkene |

| Stille Reaction | Palladium | Organostannane | Biaryl/Substituted Alkene |

| Negishi Reaction | Palladium/Nickel | Organozinc | Biaryl/Alkyl-Aryl |

Palladium-Catalyzed C-C and C-N Bond Formation

Palladium catalysts are paramount in forming both carbon-carbon and carbon-nitrogen bonds, with the Sonogashira coupling being a prime example of C-C bond formation and the Buchwald-Hartwig amination representing C-N bond formation.

Sonogashira Coupling: The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. rsc.orgnih.gov This reaction is exceptionally useful for the synthesis of arylalkynes and conjugated enynes under mild conditions. rsc.orgnih.gov As previously mentioned, the Sonogashira coupling of this compound with terminal alkynes is a key step in the synthesis of benzofurans, where the initial coupling product undergoes a subsequent intramolecular cyclization. researchgate.netnih.govrsc.org

Palladium-Catalyzed Amination: The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine in the presence of a palladium catalyst. While specific examples utilizing this compound are not explicitly detailed, the general methodology is widely applied to aryl iodides. This reaction is crucial for the synthesis of anilines and other N-aryl compounds.

| Palladium-Catalyzed Reaction | Catalyst System | Reactants | Product |

| Sonogashira Coupling | Pd catalyst, Cu(I) co-catalyst, Amine base | This compound, Terminal alkyne | 1-(4-Hydroxy-2-(alkynyl)phenyl)ethan-1-one |

| Buchwald-Hartwig Amination | Pd catalyst, Ligand, Base | This compound, Amine | N-Aryl-1-(4-hydroxy-2-aminophenyl)ethan-1-one |

Copper-Catalyzed Reactions (e.g., N-Arylation)

Copper-catalyzed reactions, particularly the Ullmann condensation, offer a classical yet effective alternative for forming carbon-heteroatom bonds.

Ullmann Condensation: The Ullmann reaction traditionally involves the copper-promoted coupling of an aryl halide with a nucleophile, such as an amine (for N-arylation) or an alcohol/phenol (B47542) (for etherification). orgsyn.org Modern variations often use catalytic amounts of copper salts with various ligands to facilitate the reaction under milder conditions. organic-chemistry.org The N-arylation of amines with aryl iodides is a common application of the Ullmann condensation. nih.gov For instance, the copper-catalyzed N-selective arylation of β-amino alcohols with iodoanilines has been reported. nih.gov Furthermore, copper catalysis can also be employed in radical reactions, for example, in the synthesis of β-amino ketones from allyl alcohols and anilines, or in the synthesis of vinyl sulfones from N-tosylhydrazones.

| Copper-Catalyzed Reaction | Catalyst System | Reactants | Product Type |

| Ullmann N-Arylation | Cu catalyst, Ligand, Base | This compound, Amine | N-Aryl-1-(4-hydroxy-2-aminophenyl)ethan-1-one |

| Ullmann Ether Synthesis | Cu catalyst, Ligand, Base | This compound, Phenol/Alcohol | Aryl Ether |

Reactivity of Functional Groups

The unique arrangement of the hydroxyl, iodo, and acetyl groups on the phenyl ring dictates the molecule's chemical behavior. The electron-donating nature of the hydroxyl group and the electron-withdrawing properties of the acetyl and iodo groups create a complex electronic environment that influences the reactivity of each functional group.

The phenolic hydroxyl group is a primary site for reactions such as etherification and esterification. These transformations are fundamental in modifying the properties of the molecule, for instance, to protect the hydroxyl group during subsequent reactions or to introduce new functionalities.

Etherification: The formation of an ether involves the replacement of the hydrogen atom of the hydroxyl group with an alkyl or aryl group. This is typically achieved by reacting this compound with an alkyl halide or a similar electrophile in the presence of a base. The base deprotonates the phenolic hydroxyl, forming a more nucleophilic phenoxide ion that then attacks the electrophile.

Esterification: Esterification involves the reaction of the phenolic hydroxyl group with a carboxylic acid or its derivative (e.g., an acid chloride or anhydride) to form an ester. This reaction is often catalyzed by an acid or a coupling agent.

Detailed research findings on specific etherification and esterification reactions of this compound are not extensively available in the searched literature. However, the general principles of phenol chemistry suggest that these reactions would proceed as expected.

The ketone carbonyl group is another reactive center in this compound, susceptible to nucleophilic attack. savemyexams.com This allows for a variety of transformations, including condensation and reduction reactions.

Condensation Reactions: The ketone can undergo condensation reactions with various nucleophiles. A notable example is the reaction with hydrazines, such as 2,4-dinitrophenylhydrazine (B122626) (Brady's reagent), which is a classic test for aldehydes and ketones. chemguide.co.uklibretexts.org This reaction involves a nucleophilic addition of the hydrazine (B178648) to the carbonyl carbon, followed by the elimination of a water molecule to form a 2,4-dinitrophenylhydrazone. chemguide.co.uklibretexts.org The formation of a colored precipitate is indicative of the presence of the carbonyl group. chemguide.co.uklibretexts.org Another important condensation is the aldol (B89426) condensation, where the ketone reacts with an aldehyde or another ketone in the presence of an acid or base catalyst to form a β-hydroxy ketone or an α,β-unsaturated ketone. jackwestin.com

Reduction Reactions: The ketone carbonyl group can be reduced to a secondary alcohol. savemyexams.com A common reducing agent for this transformation is sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). savemyexams.com The reaction proceeds via the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.

A summary of potential reactions at the ketone carbonyl group is presented in the table below.

| Reaction Type | Reagent(s) | Product Type |

| Condensation | 2,4-Dinitrophenylhydrazine | 2,4-Dinitrophenylhydrazone |

| Aldol Condensation | Aldehyde/Ketone, Acid/Base | β-Hydroxy ketone or α,β-Unsaturated ketone |

| Reduction | NaBH₄ or LiAlH₄ | Secondary alcohol |

The iodine atom on the aromatic ring can potentially be replaced through nucleophilic aromatic substitution (SNAr) reactions. However, the success of such reactions is highly dependent on the reaction conditions and the nature of the nucleophile. For a typical SNAr reaction to occur, the aromatic ring needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In this compound, the acetyl group is electron-withdrawing, but the hydroxyl group is electron-donating, which can complicate the reactivity.

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence via a Meisenheimer complex. nih.gov However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov The reactivity of halogens in SNAr reactions typically follows the trend F > Cl > Br > I, which is counterintuitive to the leaving group ability in SN1 and SN2 reactions. youtube.com This is because the rate-determining step is often the initial nucleophilic attack, which is facilitated by a more electronegative halogen that makes the ipso-carbon more electrophilic. youtube.com Given that iodine is the least electronegative of the common halogens, its substitution via an SNAr pathway in this specific compound might be challenging without significant activation. youtube.com

Aryne Chemistry and Related Reactive Intermediates

While direct nucleophilic aromatic substitution on this compound might be difficult, the presence of the iodine atom opens up the possibility of generating highly reactive intermediates like arynes (or benzynes). Aryne formation typically involves the treatment of an aryl halide with a very strong base, such as sodium amide (NaNH₂) or potassium amide (KNH₂). The strong base abstracts a proton from the position ortho to the halogen, followed by the elimination of the halide, leading to the formation of a highly strained, reactive aryne intermediate.

Once formed, the aryne can be trapped by various nucleophiles or participate in cycloaddition reactions. The regioselectivity of the nucleophilic addition to the aryne is influenced by the electronic effects of the substituents on the ring.

Non-Covalent Interactions and Supramolecular Assembly in Reactivity and Catalysis

Non-covalent interactions, such as hydrogen bonding and halogen bonding, can play a significant role in the reactivity and catalytic applications of molecules like this compound. numberanalytics.com These weak interactions can influence the conformation of the molecule, its aggregation state, and its ability to bind to other molecules, including catalysts or substrates. numberanalytics.com

Hydrogen Bonding: The phenolic hydroxyl group and the ketone carbonyl group can act as both hydrogen bond donors and acceptors. This can lead to the formation of intermolecular or intramolecular hydrogen bonds, which can affect the molecule's physical properties and its reactivity. For instance, intramolecular hydrogen bonding between the hydroxyl and carbonyl groups could influence the acidity of the phenol and the electrophilicity of the ketone.

Halogen Bonding: The iodine atom in this compound can participate in halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a Lewis base. rsc.org The strength of the halogen bond depends on the polarizability of the halogen atom, with iodine typically forming the strongest halogen bonds among the halogens. These interactions can be exploited in crystal engineering and the design of supramolecular assemblies. rsc.org

The interplay of these non-covalent interactions can lead to the formation of well-defined supramolecular structures in the solid state. rsc.org Furthermore, in the context of catalysis, these interactions can be used to pre-organize reactants, stabilize transition states, and thereby enhance the rate and selectivity of chemical reactions. numberanalytics.com

Computational and Theoretical Investigations of 1 4 Hydroxy 2 Iodophenyl Ethan 1 One

Quantum Chemical Studies of Electronic Structure

No published data is available.

No published data is available.

No published data is available.

Conformational Landscape and Energetics

No published data is available.

Reaction Mechanism Elucidation through Computational Modeling

No published data is available.

Reaction Coordinate Analysis and Energy Barriers

Reaction coordinate analysis is a fundamental computational tool used to map the energy landscape of a chemical reaction, identifying the lowest energy path from reactants to products. This pathway includes transition states, which represent the energy maxima, and intermediates, which are local energy minima. The energy difference between the reactants and the transition state is known as the activation energy or energy barrier, a critical factor in determining the reaction rate. saskoer.canih.govlibretexts.org

For reactions involving acetophenone (B1666503) derivatives, such as hydrogenation or other carbonyl group transformations, density functional theory (DFT) is a commonly employed computational method. researchgate.net Studies on the hydrogenation of acetophenone, for instance, reveal a multi-step process involving the formation of an intermediate, with distinct energy barriers for each step. The analysis of the reaction coordinate helps in understanding the mechanism, such as whether the reaction proceeds via an outer-sphere hydride transfer or a concerted mechanism. researchgate.net

In the context of 1-(4-hydroxy-2-iodophenyl)ethan-1-one, a reaction coordinate analysis for a process like its synthesis or a characteristic reaction would likely reveal the influence of its specific substituents. The electron-donating hydroxyl group and the bulky, electron-withdrawing iodine atom at the ortho position would modulate the electron density of the acetyl group and the aromatic ring, thereby affecting the energy barriers of reactions involving these functional groups. For example, in an electrophilic aromatic substitution, the positions of the substituents would direct the incoming electrophile and influence the stability of the intermediate arenium ion, which would be reflected in the calculated energy barriers. acs.org

Table 1: Representative Energy Barriers for Reactions of Substituted Acetophenones (Hypothetical Data)

| Reaction Type | Substituents | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Nucleophilic Acyl Addition | 4-Hydroxy | DFT/B3LYP | 12.5 | researchgate.net |

| Electrophilic Aromatic Substitution | 2-Iodo | MP2 | 25.8 | acs.org |

| Carbonyl Reduction | 4-Hydroxy, 2-Iodo | DFT/PBE | 15.2 | researchgate.net |

This table presents hypothetical data based on typical values found in computational studies of related compounds to illustrate the concepts.

Intermolecular Interaction Analysis

The solid-state structure and macroscopic properties of a molecular crystal are governed by the network of intermolecular interactions. For this compound, a combination of hydrogen bonding, halogen bonding, and other weak interactions would be expected to dictate its crystal packing.

The presence of a hydroxyl group and a carbonyl group in this compound makes it a prime candidate for forming extensive hydrogen bonding networks. The hydroxyl group can act as a hydrogen bond donor, while the carbonyl oxygen and the hydroxyl oxygen can both act as hydrogen bond acceptors. researchgate.net In the solid state, this can lead to the formation of various supramolecular synthons, such as chains or dimers. researchgate.netnih.gov

Studies on similar hydroxy-substituted acetophenones often reveal strong O-H···O hydrogen bonds linking molecules together. nih.gov The specific arrangement of these hydrogen bonds can lead to different crystal polymorphs with varying physical properties. In some cases, intramolecular hydrogen bonds may also be present, particularly if they lead to the formation of a stable six-membered ring. mdpi.com For this compound, an intramolecular hydrogen bond between the phenolic hydroxyl group and the carbonyl oxygen is a plausible conformation.

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. youtube.comyoutube.com This occurs due to the anisotropic distribution of electron density around the halogen atom, creating a region of positive electrostatic potential known as a σ-hole on the side opposite to the covalent bond. youtube.comrsc.org Iodine, being a large and polarizable halogen, is a particularly effective halogen bond donor. youtube.com

In this compound, the iodine atom attached to the aromatic ring can participate in halogen bonds with Lewis basic sites on neighboring molecules, such as the carbonyl oxygen or the hydroxyl oxygen. beilstein-journals.orgnih.gov These interactions can be highly directional and play a significant role in determining the crystal packing, sometimes even competing with or complementing hydrogen bonds. nih.gov The strength of the halogen bond is influenced by the electron-withdrawing nature of the group to which the halogen is attached; in this case, the acetyl- and hydroxyl-substituted phenyl ring. youtube.com

Table 2: Typical Intermolecular Interaction Geometries (Hypothetical Data)

| Interaction Type | Donor | Acceptor | Distance (Å) | Angle (°) | Reference |

| Hydrogen Bond | O-H (hydroxyl) | O (carbonyl) | 1.8 - 2.2 | 160 - 180 | researchgate.netnih.gov |

| Halogen Bond | C-I | O (carbonyl) | 2.8 - 3.2 | 165 - 180 | beilstein-journals.orgnih.gov |

| Halogen Bond | C-I | O (hydroxyl) | 2.9 - 3.3 | 160 - 175 | beilstein-journals.orgnih.gov |

This table presents hypothetical data based on typical values found in crystallographic and computational studies of related compounds to illustrate the concepts.

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions in a crystal. researchgate.net The Hirshfeld surface is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts, which appear as red spots. nih.gov

In studies of acetophenone derivatives, Hirshfeld surface analysis has been instrumental in elucidating the role of weak C-H···O and C-H···π interactions in stabilizing the crystal structure, in addition to stronger hydrogen bonds. researchgate.net For this compound, this analysis would provide a detailed picture of how the interplay between hydrogen bonding, halogen bonding, and other weaker interactions directs the supramolecular self-assembly. researchgate.net

Advanced Analytical Methodologies for the Characterization and Study of 1 4 Hydroxy 2 Iodophenyl Ethan 1 One

High-Resolution Spectroscopic Techniques

High-resolution spectroscopic techniques are fundamental in piecing together the molecular puzzle of a compound like 1-(4-Hydroxy-2-iodophenyl)ethan-1-one . Each method provides a unique set of data that, when combined, offers a detailed structural and electronic portrait.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR) for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. For This compound , a combination of one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments would provide an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of This compound would be expected to show distinct signals for the aromatic protons, the acetyl methyl protons, and the hydroxyl proton. The aromatic region would likely display a complex splitting pattern due to the substitution on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electronic effects of the hydroxyl, iodo, and acetyl groups. For a related compound, 1-(4-iodophenyl)ethanone , the aromatic protons appear as doublets around δ 7.87 and 7.69 ppm rsc.org. In our target molecule, the presence of the ortho-hydroxyl group would further influence the chemical shifts. The acetyl methyl protons would appear as a singlet, typically in the range of δ 2.4-2.6 ppm. The hydroxyl proton would present as a broad singlet, with its chemical shift being concentration and solvent dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the unique carbon environments in the molecule. For This compound , one would expect to see signals for the carbonyl carbon (typically downfield, ~190-200 ppm), the aromatic carbons (in the ~110-160 ppm range), and the methyl carbon of the acetyl group (~25-30 ppm). The carbon attached to the iodine atom would show a characteristic upfield shift compared to a non-substituted carbon due to the heavy atom effect. For comparison, in 2-bromo-1-(4-iodophenyl)ethanone , the carbonyl carbon appears at δ 190.8 ppm, and the aromatic carbons show signals at δ 138.3, 133.3, 130.3, and 102.3 ppm rsc.org.

| Expected ¹H NMR Chemical Shifts | Expected ¹³C NMR Chemical Shifts |

| Aromatic Protons: ~6.5-8.0 ppm | Carbonyl Carbon: ~190-200 ppm |

| Acetyl Protons (CH₃): ~2.4-2.6 ppm | Aromatic Carbons: ~110-160 ppm |

| Hydroxyl Proton (OH): Variable | Acetyl Carbon (CH₃): ~25-30 ppm |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Bond Analysis

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. thermofisher.com

FT-IR Spectroscopy: The FT-IR spectrum of This compound would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretching vibration, typically found in the region of 1650-1700 cm⁻¹. The presence of a broad absorption band in the region of 3200-3600 cm⁻¹ would confirm the hydroxyl (O-H) group. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-I stretching vibration would be found in the far-infrared region, typically below 600 cm⁻¹. For the related compound p-hydroxyacetophenone , characteristic bands are observed around 1684 cm⁻¹ (C=O stretch), 3000 cm⁻¹ (aromatic C-H stretch), and 1600 cm⁻¹ (C=C ring stretch). researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. While the C=O stretch would also be visible in the Raman spectrum, non-polar bonds and symmetric vibrations often give stronger signals. The aromatic ring vibrations would be particularly prominent. In studies of chalcones derived from 2-hydroxyacetophenone , the C=O stretching vibration is observed in the FT-IR spectrum around 1708-1712 cm⁻¹. researchgate.net The combination of both FT-IR and Raman data allows for a more complete vibrational analysis of the molecule.

| Functional Group | Expected FT-IR Absorption (cm⁻¹) | Expected Raman Shift (cm⁻¹) |

| O-H (hydroxyl) | 3200-3600 (broad) | Weak |

| C-H (aromatic) | 3000-3100 | Strong |

| C=O (carbonyl) | 1650-1700 (strong) | Moderate to Strong |

| C=C (aromatic) | 1450-1600 | Strong |

| C-I (iodo) | < 600 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of This compound would be characterized by absorption bands corresponding to π→π* and n→π* transitions. The benzene ring and the carbonyl group act as chromophores. The presence of the hydroxyl and iodo substituents, as well as the acetyl group, will cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted benzene. Phenol (B47542) itself exhibits a maximum absorption (λmax) at 275 nm. docbrown.info The extended conjugation and the presence of the iodine atom in our target molecule would likely shift this to longer wavelengths. A study on the determination of phenols using iodine monobromide highlights the utility of UV-Vis spectroscopy in analyzing iodinated phenolic compounds. rsc.org The n→π* transition of the carbonyl group would appear as a weaker absorption band at a longer wavelength.

Crystallographic Analysis

While spectroscopic methods provide information about the connectivity and electronic properties of a molecule, single crystal X-ray diffraction provides the definitive three-dimensional structure.

Single Crystal X-ray Diffraction (SXRD) for Definitive Molecular Structure and Crystal Lattice Elucidation

Obtaining a suitable single crystal of This compound would allow for its analysis by Single Crystal X-ray Diffraction (SXRD). This technique would provide precise bond lengths, bond angles, and torsion angles, confirming the substitution pattern on the aromatic ring and the conformation of the acetyl group. Furthermore, SXRD reveals the packing of the molecules in the crystal lattice, providing insights into intermolecular interactions such as hydrogen bonding (involving the hydroxyl group) and potential halogen bonding (involving the iodine atom). For the related compound 1-(4-iodophenyl)ethanone , a crystal structure has been reported, which serves as a valuable reference. nih.gov

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-resolution mass spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of This compound with high precision. This allows for the unambiguous determination of its elemental formula, C₈H₇IO₂.

The fragmentation pattern observed in the mass spectrum provides valuable structural information. For This compound , characteristic fragmentation would likely involve the loss of a methyl group (•CH₃) to form a stable acylium ion, and the loss of the acetyl group (CH₃CO•). The presence of iodine, which has a single stable isotope (¹²⁷I), simplifies the isotopic pattern of the molecular ion and its iodine-containing fragments. The fragmentation of acetophenones is well-studied, often showing a prominent benzoyl ion or substituted benzoyl ion. researchgate.netmsu.eduresearchgate.netlibretexts.org

| Ion | m/z | Description |

| [M]⁺ | 262 | Molecular Ion |

| [M-CH₃]⁺ | 247 | Loss of a methyl radical |

| [M-COCH₃]⁺ | 219 | Loss of an acetyl radical |

| [C₆H₄IO]⁺ | 219 | Substituted phenyl cation |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of chemical compounds by providing a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, typically with an accuracy of less than 5 ppm. sielc.comresearchgate.net This level of precision allows for the determination of the elemental composition of a molecule with a high degree of confidence.

For this compound, with a molecular formula of C₈H₇IO₂, the theoretical monoisotopic mass is calculated to be 261.94907 g/mol . An HRMS analysis of a purified sample of this compound would be expected to yield an experimental m/z value that is in very close agreement with this theoretical value. Techniques such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are commonly employed to generate ions from the analyte for subsequent mass analysis by high-resolution analyzers like Orbitrap or time-of-flight (TOF) instruments. researchgate.netnih.gov

The accurate mass data obtained from HRMS is critical for distinguishing between compounds with the same nominal mass but different elemental compositions. For instance, while other combinations of atoms might result in a nominal mass of 262, only the specific elemental formula of this compound will match the highly precise mass measurement provided by HRMS. This is particularly crucial in the context of synthesis and quality control, where the presence of impurities or side-products with similar masses must be ruled out.

Table 1: Theoretical Mass Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇IO₂ | |

| Average Mass | 262.046 g/mol | |

| Monoisotopic Mass | 261.94907 g/mol | |

| IUPAC Name | 1-(4-hydroxy-2-iodophenyl)ethanone |

Application in Derivatization for Enhanced Mass Spectrometry Analysis (e.g., Photodissociation-MS)

Derivatization in mass spectrometry involves the chemical modification of an analyte to improve its analytical characteristics, such as enhancing its ionization efficiency, increasing its volatility, or directing its fragmentation in a predictable manner. spectroscopyonline.com For a compound like this compound, which contains both a phenolic hydroxyl group and a ketone functional group, several derivatization strategies can be employed.

One common approach for phenolic compounds is silylation, where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. researchgate.net This process reduces the polarity of the molecule and increases its thermal stability and volatility, making it more amenable to analysis by gas chromatography-mass spectrometry (GC-MS). nih.gov For instance, the reaction of a phenol with N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) yields a TBDMS ether, which often produces a characteristic [M-57]⁺ ion in the mass spectrum, corresponding to the loss of the tert-butyl group. researchgate.net

Another strategy involves the acylation of the phenolic hydroxyl group. Reagents like isonicotinoyl chloride (INC) can react with phenols to form esters that exhibit favorable mass spectrometric responses. nih.gov This type of derivatization can be performed rapidly under aqueous conditions. nih.gov

The presence of the iodine atom in this compound opens up possibilities for specialized mass spectrometric techniques like photodissociation-MS. In this technique, ions are fragmented using photons. The introduction of a specific chromophore, such as an iodinated aromatic ring, can facilitate site-specific cleavage upon ultraviolet photodissociation (UVPD). nih.gov For example, studies on iodo-derivatized peptides have shown that UVPD can lead to specific bond cleavages adjacent to the site of iodination. nih.gov This suggests that derivatizing the phenolic hydroxyl group and then subjecting the molecule to UVPD could yield specific fragmentation patterns that would provide detailed structural information.

Table 2: Potential Derivatization Reactions for this compound

| Derivatization Reagent | Functional Group Targeted | Resulting Derivative | Potential Analytical Enhancement | Source(s) |

| N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) | Phenolic Hydroxyl | TBDMS Ether | Increased volatility and thermal stability for GC-MS, characteristic fragmentation ([M-57]⁺). | researchgate.netnih.gov |

| Isonicotinoyl Chloride (INC) | Phenolic Hydroxyl | Isonicotinoyl Ester | Improved MS response, suitable for LC-MS/MS analysis. | nih.gov |

| O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) | Ketone | PFBHA Oxime | Enhanced sensitivity for GC-MS analysis. | sigmaaldrich.com |

Chromatographic Methods for Purity Assessment and Reaction Monitoring (e.g., HPLC, LC-MS)

Chromatographic techniques are fundamental for separating components of a mixture, making them ideal for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly well-suited for the analysis of moderately polar compounds like this compound.

For the purity assessment of this compound, a reversed-phase HPLC method would typically be employed. In this setup, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase. studyraid.com A common mobile phase for structurally similar compounds like acetophenone (B1666503) consists of a mixture of acetonitrile (B52724) and water. sielc.com The elution of the compound is monitored by a UV detector, often at a wavelength where the aromatic ring exhibits strong absorbance (e.g., 254 nm). studyraid.com The purity of the sample is determined by the relative area of the peak corresponding to the target compound compared to the total area of all peaks in the chromatogram.

LC-MS combines the separation power of HPLC with the detection capabilities of mass spectrometry. This technique is invaluable for reaction monitoring, as it can simultaneously track the depletion of starting materials and the formation of the desired product and any by-products. For the synthesis of this compound, small aliquots of the reaction mixture could be periodically injected into the LC-MS system. The mass spectrometer would be set to monitor the m/z values corresponding to the starting materials and the product. For instance, in the synthesis of an iodinated casein, HPLC-MS was used to monitor the formation of iodotyrosines by detecting their specific m/z values. nih.gov A similar approach could be applied to the synthesis of this compound.

A patent for producing acetophenone compounds describes an HPLC analysis condition using a COSMOSIL AR-II column with a mobile phase of acetonitrile and water (35:65). google.com For the closely related compound 1-(4-Iodophenyl)ethan-1-one, a reversed-phase HPLC method using a mobile phase of acetonitrile, water, and phosphoric acid has been reported. sielc.com For mass spectrometry compatibility, the phosphoric acid can be replaced with formic acid. sielc.com

Table 3: Exemplar HPLC Conditions for Analysis of Structurally Similar Compounds

| Compound | Column | Mobile Phase | Detection | Source(s) |

| Acetophenone | Reversed-phase C18 | Acetonitrile:Water (60:40 v/v) | UV (254 nm) | studyraid.com |

| 1-(4-Iodophenyl)ethan-1-one | Newcrom R1 | Acetonitrile, Water, and Phosphoric Acid | UV/MS | sielc.com |

| Substituted Acetophenones | COSMOSIL AR-II | Acetonitrile:Water (35:65) | HPLC | google.com |

Research Applications of 1 4 Hydroxy 2 Iodophenyl Ethan 1 One and Its Chemical Derivatives

Synthetic Organic Chemistry Research

In the realm of synthetic organic chemistry, 1-(4-Hydroxy-2-iodophenyl)ethan-1-one serves as a valuable starting material or intermediate for the construction of more elaborate molecules. The interplay between the hydroxyl, iodo, and ketone functionalities provides multiple reaction sites for chemical modification.

Scaffold in Heterocycle Synthesis (e.g., Thiazoles, Pyrimidines, Quinolines)

The structural motifs of this compound make it a promising candidate for the synthesis of various heterocyclic compounds. The ketone functional group, in particular, is a common precursor for the formation of five- and six-membered rings.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is a classic and widely used method for the preparation of thiazole rings, which involves the reaction of an α-haloketone with a thioamide. chemhelpasap.comsynarchive.com While direct examples using this compound are not prevalent in the literature, its α-halogenated derivatives are logical substrates for this reaction. nih.gov For instance, the reaction of an α-bromo or α-iodo derivative of this compound with thiourea (B124793) would be expected to yield a 2-aminothiazole (B372263) derivative bearing the substituted phenyl group. Microwave-assisted Hantzsch reactions have been shown to be effective, often leading to higher yields and shorter reaction times. researchgate.net

Pyrimidines: The synthesis of pyrimidines can be achieved through various condensation reactions. One common approach involves the reaction of a compound containing a ketone functionality with an amidine. rsc.orgmdpi.com The ketone group of this compound could potentially react with an amidine to form a dihydropyrimidine (B8664642) intermediate, which can then be oxidized to the aromatic pyrimidine (B1678525). rsc.org The presence of the hydroxyl and iodo substituents on the phenyl ring could offer further opportunities for diversification of the resulting pyrimidine library.

Quinolines: Quinolines are another important class of heterocycles, and their synthesis often involves the cyclization of substituted anilines or related precursors. nih.govnih.govresearchgate.netscispace.com While not a direct precursor in the most common quinoline (B57606) syntheses like the Skraup or Friedländer synthesis, the functionalities of this compound could be chemically transformed to create suitable starting materials. For example, the ketone could be converted to an amine, which could then participate in a cyclization reaction to form a quinoline ring.

Building Blocks for Complex Polycyclic Systems

The presence of both a hydroxyl group and an iodine atom on the aromatic ring of this compound makes it a valuable building block for the synthesis of complex polycyclic systems. These functional groups are amenable to a range of cross-coupling and cyclization reactions.

Palladium-Catalyzed Cross-Coupling Reactions: The iodo-substituent is an excellent leaving group in palladium-catalyzed cross-coupling reactions such as the Suzuki, Stille, and Negishi reactions. youtube.comyoutube.com This allows for the formation of a new carbon-carbon bond at the 2-position of the phenyl ring, enabling the connection of this building block to other molecular fragments. For instance, a Suzuki coupling with an appropriate boronic acid could lead to the formation of a biphenyl (B1667301) derivative, which could then be further elaborated into a more complex polycyclic structure. rsc.org

Oxidative Cyclization: Phenolic compounds can undergo oxidative cyclization to form polycyclic structures. Hypervalent iodine reagents are often used to mediate these transformations, where the phenol (B47542) ring is activated towards intramolecular nucleophilic attack. nih.gov The hydroxyl group of this compound could direct such a cyclization, potentially leading to the formation of fused ring systems.

Radiochemistry and Radiotracer Development

The presence of an iodine atom in this compound makes it a compound of interest in the field of radiochemistry, particularly for the development of radiotracers for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT) and Positron Emission Tomography (PET).

Precursor in the Synthesis of Iodinated Radiopharmaceuticals for Imaging Research

A common strategy for the development of radiotracers is the radioiodination of a precursor molecule. This typically involves the replacement of a non-radioactive atom or group with a radioactive isotope of iodine, such as iodine-123, iodine-124, or iodine-131. nih.govnih.govacs.org The stable iodine atom in this compound can be replaced with a radioactive isotope through various methods, including electrophilic and nucleophilic substitution reactions. nih.gov The resulting radiolabeled compound could then be evaluated as a potential imaging agent. The choice of iodine isotope is critical, with ¹²³I being suitable for SPECT imaging and ¹²⁴I being a positron emitter for PET imaging. nih.gov

Utility in Radiosynthesis for Biological Pathway Tracing Studies

Once radiolabeled, derivatives of this compound could be used to trace biological pathways. After administration, the distribution of the radiotracer in the body can be monitored using SPECT or PET imaging, providing valuable information about physiological and pathological processes at the molecular level. nih.gov For a derivative of this compound to be a successful radiotracer, it would need to exhibit specific binding to a biological target of interest, such as a receptor or an enzyme, and have favorable pharmacokinetic properties.

Catalysis and Reaction Development

While this compound is not typically a catalyst itself, it can serve as a key substrate in the development and optimization of new catalytic reactions. The iodo- and hydroxyl- functionalities are particularly relevant in the context of transition metal-catalyzed reactions.

Iodophenols are common starting materials in a variety of catalytic cross-coupling reactions that are fundamental to modern organic synthesis. acs.orgscielo.brmanac-inc.co.jporganic-chemistry.org The carbon-iodine bond is readily activated by palladium catalysts, making this compound a suitable substrate for reactions that form new carbon-carbon or carbon-heteroatom bonds. youtube.comyoutube.comnih.gov Research in this area could involve using this compound to test the efficacy of new catalyst systems, explore the scope of known catalytic reactions, or develop novel synthetic methodologies. The presence of the hydroxyl and ketone groups can influence the reactivity and selectivity of these catalytic transformations, providing valuable insights for reaction development.

Ligand Design for Metal-Catalyzed Processes

The structure of this compound is an excellent starting point for the rational design of sophisticated ligands for metal-catalyzed reactions. The ortho-iodo substituent, in particular, can be leveraged in catalyst synthesis and function, while the hydroxyl and acetyl groups offer points for modification to create multidentate ligand systems.

Derivatives of this compound can be synthesized to act as strong chelating agents, which is crucial for stabilizing metal centers like palladium(II). mdpi.com The use of strong chelating ligands can help overcome issues such as rapid ligand exchange, which can lead to the deactivation of the catalyst. mdpi.com The hydroxyl and acetyl groups of the parent compound can be chemically transformed to introduce additional donor atoms, such as nitrogen or phosphorus. For example, the acetyl group can be converted into an oxime or a Schiff base, creating N,O-bidentate ligands. Such ligands, featuring both a hard (oxygen) and a soft (nitrogen) donor, can effectively coordinate with metal ions.

Palladium complexes, in particular, have been a major focus. The electronic properties of ligands coordinated to a palladium center can be finely tuned by the substituents on the aromatic ring. nih.govacs.org The presence of the electron-donating hydroxyl group and the halogen atom on the this compound framework can influence the electron density at the metal center, thereby modulating the catalytic activity and selectivity in cross-coupling reactions like the Suzuki-Miyaura or Heck reactions. nih.govacs.orgnih.gov

Table 1: Potential Ligand Architectures from this compound

| Starting Functional Group | Modification Reaction | Resulting Donor Group(s) | Ligand Type | Potential Coordinating Metals | Target Catalytic Reactions |

| Acetyl (-C(O)CH₃) & Phenolic Hydroxyl (-OH) | Reaction with hydroxylamine | Oxime & Phenolic Hydroxyl | N,O-Bidentate | Palladium(II), Copper(II) | Suzuki Coupling, C-N Coupling |

| Acetyl (-C(O)CH₃) & Phenolic Hydroxyl (-OH) | Reaction with a primary amine | Schiff Base (Imine) & Phenolic Hydroxyl | N,O-Bidentate | Palladium(II), Rhodium(I) | Heck Reaction, Hydroformylation |

| Phenolic Hydroxyl (-OH) & Iodo (-I) | Etherification with a phosphine-containing alcohol | Phosphine & Ether Oxygen | P,O-Bidentate | Rhodium(I), Iridium(I) | Asymmetric Hydrogenation |

| Acetyl (-C(O)CH₃) | Reduction to alcohol, followed by amination | Amino & Secondary Alcohol | N,O-Bidentate | Titanium(IV), Zirconium(IV) | Olefin Polymerization |

Probes for Mechanistic Investigations in Organic Reactions

The distinct reactivity of the functional groups in this compound makes it and its derivatives valuable tools for probing the mechanisms of organic reactions. The carbon-iodine bond is relatively weak and can be cleaved under various conditions, making the iodine atom a useful label or reactive center for mechanistic studies.

One powerful technique for elucidating reaction pathways is the use of isotopic labeling. nih.gov By synthesizing this compound with a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I), researchers can track the fate of the aryl iodide fragment through complex reaction sequences. This method provides direct evidence for bond-forming and bond-breaking steps, helping to distinguish between proposed mechanisms.

Furthermore, the compound can be used to study the influence of different functional groups on reaction outcomes. The ortho-hydroxyl group can participate in intramolecular hydrogen bonding, potentially directing the stereochemical course of a reaction or altering the reactivity of the adjacent iodine atom. Computational studies on related phenolic compounds have shown that the reactivity of ortho versus para positions can be significantly different, and these predictions often align with experimental data. usda.govresearchgate.net By comparing the reaction kinetics and product distributions of this compound with its isomers (e.g., 1-(2-hydroxy-4-iodophenyl)ethanone), chemists can gain quantitative insights into these subtle electronic and steric effects. Studies on the oxidation of phenols by hypervalent iodine reagents also provide a framework for understanding the fundamental reactivity of the phenol moiety within this molecule. nih.govnih.gov

Material Science Research

In the realm of materials science, the focus shifts from the chemical reactivity of this compound to the non-covalent interactions it can form. These interactions are critical for controlling the self-assembly of molecules into ordered structures, a key principle of crystal engineering and the design of advanced materials.

Design of Molecules with Specific Intermolecular Interaction Profiles

The molecular architecture of this compound is ideally suited for directing intermolecular assembly through a combination of hydrogen bonds and halogen bonds.

The phenolic hydroxyl group is a classic hydrogen bond donor and acceptor. This allows molecules to link together in predictable patterns, such as chains or sheets. mdpi.com Simultaneously, the iodine atom can act as a halogen bond donor. This arises from an anisotropic distribution of electron density around the covalently bonded iodine, creating a region of positive electrostatic potential known as a "sigma-hole" (σ-hole) on the side of the iodine opposite to the C-I bond. youtube.com This electropositive region can engage in an attractive, directional interaction with a Lewis base, such as the oxygen of a carbonyl or hydroxyl group on an adjacent molecule. youtube.comnih.gov

The interplay between these two fundamental non-covalent interactions—hydrogen bonding and halogen bonding—offers a powerful strategy for designing complex supramolecular architectures. nih.gov In some cases, these interactions can be synergistic. For instance, an intramolecular hydrogen bond to the iodine atom's electronegative equatorial belt could enhance the positivity of the σ-hole, leading to a stronger halogen bond in what is known as a "hydrogen-bond-enhanced halogen bond". nih.gov By systematically modifying the structure of this compound, for example, by introducing other functional groups, researchers can fine-tune the balance of these interactions to create crystalline materials with desired topologies and, consequently, specific physical properties like thermal stability or nonlinear optical activity.

Table 2: Key Intermolecular Interactions for Supramolecular Design

| Interaction Type | Donor Group | Acceptor Group | Relative Strength | Key Characteristics |

| Hydrogen Bond | Phenolic Hydroxyl (-OH) | Carbonyl Oxygen (-C=O), Phenolic Oxygen (-OH) | Strong | Highly directional, crucial for primary structure formation. |

| Halogen Bond | Covalent Iodine (-I) | Carbonyl Oxygen (-C=O), Phenolic Oxygen (-OH) | Moderate | Highly directional (C-I···O angle ≈ 180°), exploits the σ-hole. nih.govnih.gov |

| π-π Stacking | Phenyl Ring | Phenyl Ring | Weak | Depends on aryl substitution, contributes to crystal packing. |

| C-H···O Interaction | Acetyl Methyl (C-H), Aromatic (C-H) | Carbonyl Oxygen (-C=O), Phenolic Oxygen (-OH) | Weak | Less directional, acts as a secondary organizing force. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.